

Commercial Production and Purification of Imidazolidinyl Urea: A Technical Guide

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Compound of Interest

Compound Name: Imidazolidinyl Urea

Cat. No.: B1213387

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Abstract

Imidazolidinyl Urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries. Its efficacy stems from its function as a formaldehyde-releaser, providing broad-spectrum activity against bacteria, yeast, and molds.^{[1][2]} This technical guide provides an in-depth overview of the commercial production and purification of **Imidazolidinyl Urea**, intended for researchers, scientists, and drug development professionals. The guide details the core synthesis process, purification methodologies, and analytical techniques for quality control, with a focus on providing actionable experimental protocols and clearly structured data.

Commercial Production: Synthesis of Imidazolidinyl Urea

The industrial synthesis of **Imidazolidinyl Urea** is primarily achieved through the condensation reaction of allantoin and formaldehyde.^{[1][3]} This reaction is typically conducted in an aqueous medium under controlled conditions to yield a complex mixture of condensation products.

Reaction Principle

The synthesis involves the reaction of formaldehyde with the nitrogen atoms of the allantoin molecule. This process can be catalyzed by either acidic or basic conditions, with basic catalysis being common in commercial production.^[3] The reaction can be controlled to produce

a variety of monomeric and polymeric compounds depending on the molar ratio of the reactants and the specific reaction conditions.[3]

Key Reactants and Their Properties

Reactant	Chemical Formula	Molecular Weight (g/mol)	Key Properties
Allantoin	$C_4H_6N_4O_3$	158.12	White, crystalline powder. Soluble in water (0.57% at 25°C), alcohol, and pyridine.[4]
Formaldehyde	CH_2O	30.03	Colorless, pungent gas. Typically used as an aqueous solution (formalin).[5]

Experimental Protocol: Synthesis

The following protocol is a generalized representation of the commercial synthesis process based on available literature and patent information.[1][3]

Materials:

- Allantoin
- Formaldehyde (37% aqueous solution)
- Sodium Hydroxide (or other suitable basic catalyst)
- Hydrochloric Acid (or other suitable acid for neutralization)
- Deionized Water

Procedure:

- **Reaction Setup:** In a suitable glass-lined or stainless steel reactor equipped with a stirrer, reflux condenser, and temperature control system, charge the desired quantity of deionized water.
- **Addition of Reactants:** While stirring, add allantoin to the reactor. Subsequently, add the aqueous formaldehyde solution. The molar ratio of allantoin to formaldehyde can vary, but ratios of at least 1:0.5 (allantoin:formaldehyde) have been described.[3]
- **Catalysis:** Introduce a basic catalyst, such as a sodium hydroxide solution, to the reaction mixture. The presence of a basic catalyst facilitates a more complete reaction.[3]
- **Reaction Conditions:** Heat the mixture to reflux and maintain for a period of one or more hours. Alternatively, the reaction can be carried out at room temperature over a longer duration.[3] The specific temperature and reaction time are critical parameters that influence the composition of the final product.
- **Neutralization:** After the reaction is complete, cool the mixture and neutralize it with an acid, such as hydrochloric acid, to a neutral pH.[1]
- **Initial Work-up:** The resulting reaction mixture is then typically filtered to remove any insoluble impurities.[3]

Purification of Imidazolidinyl Urea

Commercial **Imidazolidinyl Urea** is not a single chemical entity but a complex mixture.[6][7] The final product is a mixture of various formaldehyde addition products and their polymers.[6] Purification steps are aimed at removing unreacted starting materials, catalyst residues, and other impurities.

Post-Synthesis Processing

Following the initial filtration, the primary purification step involves the removal of water and other volatile components.

Procedure:

- **Concentration:** The neutralized and filtered reaction mixture is concentrated under reduced pressure.
- **Drying:** The concentration process continues until the product reaches the desired consistency, which can range from a viscous liquid to a solid that can be ground into a powder.^{[3][8]}

Further Purification Techniques

While detailed industrial-scale purification protocols are proprietary, the following techniques are applicable for refining urea-based compounds and may be adapted for **Imidazolidinyl Urea**.

- **Crystallization:** Recrystallization from a suitable solvent system can be employed to purify the solid product. A common technique for urea involves dissolving the crude product in a hot solvent in which it is highly soluble and then cooling the solution to allow the purified product to crystallize while impurities remain in the solvent.^[9] For urea, ethanol and water-ethanol mixtures have been used.^[10]
- **Ion-Exchange Chromatography:** To remove ionic impurities, the aqueous solution of the product can be passed through a bed of ion-exchange resin.^[10]

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the safety and efficacy of **Imidazolidinyl Urea** as a cosmetic preservative. A variety of analytical methods are employed to characterize the product and quantify its active components.

Product Specifications

While specific internal manufacturer specifications may vary, the following are general quality parameters for cosmetic-grade **Imidazolidinyl Urea**.

Parameter	Specification
Appearance	White to off-white, free-flowing, hygroscopic powder[8]
Odor	Odorless[11]
pH (aqueous solution)	Neutral[11]
Solubility	Soluble in water[11]
Heavy Metals (as Lead)	< 10 ppm[11]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

The following HPLC method has been validated for the determination of **Imidazolidinyl Urea** in topical formulations and can be adapted for quality control of the raw material.[12][13][14][15]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: Cyano column (250 x 4.6 mm, 5 µm particle size)[12][13][14][15]
- Mobile Phase: Isocratic elution with Acetonitrile:Water (25:75, v/v)[12][13][14][15]
- Flow Rate: 1.0 mL/min[12][13][14][15]
- Column Temperature: 40.0°C[12][13][14][15]
- Detection Wavelength: 210 nm[12][13][14][15]
- Injection Volume: Appropriate volume based on standard and sample concentrations.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Imidazolidinyl Urea** reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.050-0.150 mg/mL).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Sample Preparation:** Accurately weigh a sample of the **Imidazolidinyl Urea** product and dissolve it in the mobile phase to a known concentration within the calibration range.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the **Imidazolidinyl Urea** peak against the concentration of the standards. Determine the concentration of **Imidazolidinyl Urea** in the sample by interpolating its peak area on the calibration curve.

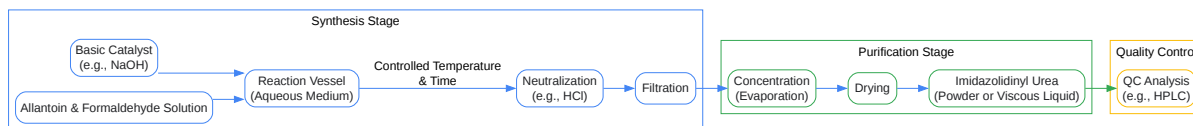
Validation Parameters:

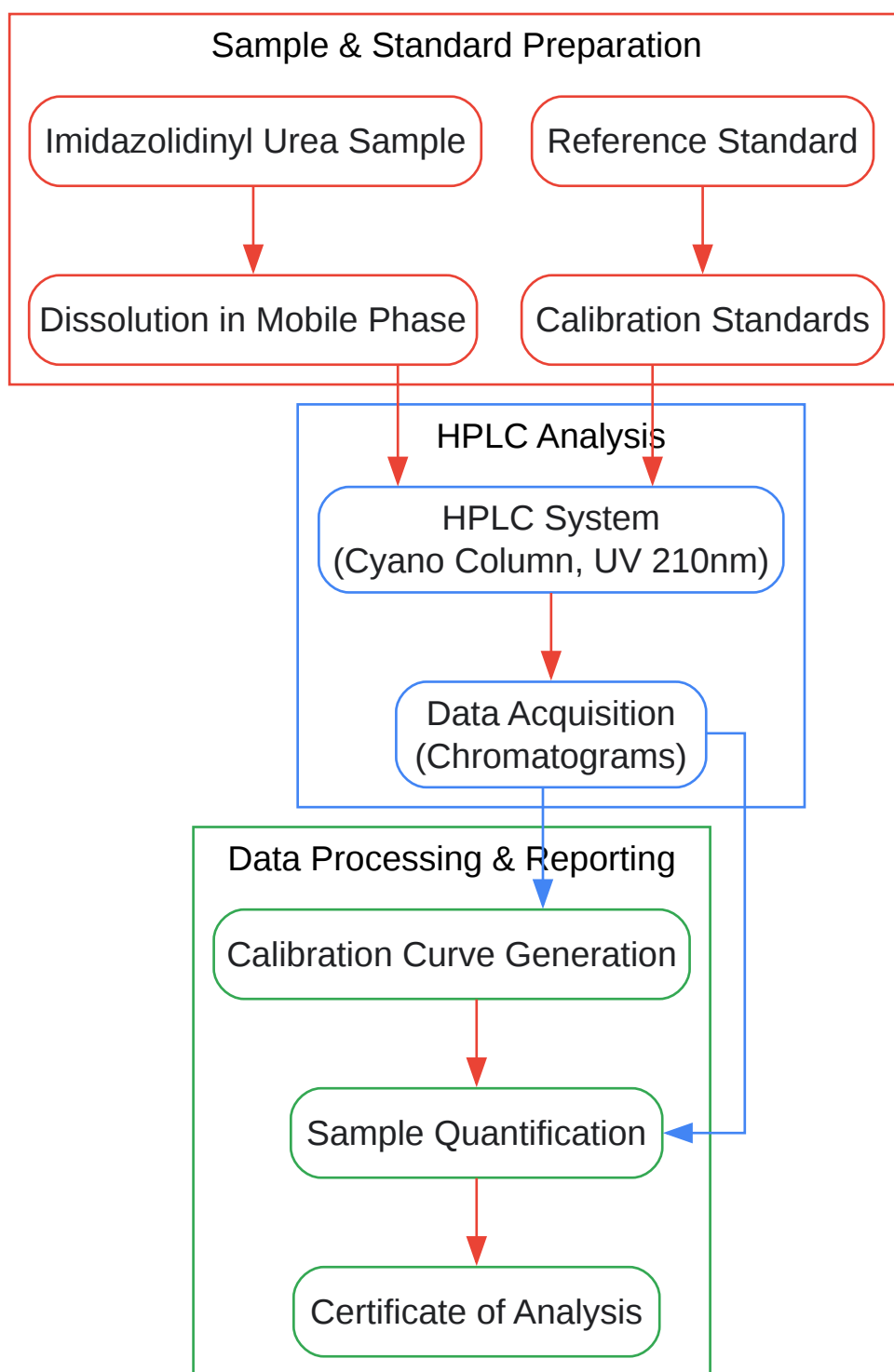
The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Parameter	Typical Value
Linearity Range	0.050-0.150 mg/mL [12] [13] [14] [15]
Correlation Coefficient (r^2)	> 0.999 [16]
LOD	62.5×10^{-6} mg/mL [12] [13] [14] [15]
LOQ	125×10^{-6} mg/mL [12] [13] [14] [15]
Mean Recovery	98.857-104.560% [12] [13] [14] [15]

Visualizations

Commercial Production Workflow





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